2-(2-氯乙氧基)-1,1,1-三氟乙烷

描述

Synthesis Analysis

The synthesis of compounds related to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane involves various catalytic processes. For instance, trifluoroethene, a similar compound, can be catalytically synthesized with high selectivity in the hydrodechlorination of 1,1,2-trichlorotrifluoroethane, under specific temperature and pressure conditions using Bi–Pd supported on metal oxides (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, such as 1,2-Difluoro-1,1,2,2-tetrachloroethane, has been analyzed using electron diffraction methods revealing the existence of isomeric forms and providing detailed measurements of bond distances and angles (Iwasaki, Nagase, & Kojima, 1957).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes the cleavage of unactivated carbon-chlorine bonds via a single electron transfer (SET) process using transition-metal catalysis, which can yield various fluorinated products with excellent yields (Xiaojun & Qing-Yun, 2012).

Physical Properties Analysis

The physical properties of compounds like 2-(2-Chloroethoxy)-1,1,1-trifluoroethane can be determined by studying similar chemicals. For instance, the vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride has been investigated, revealing high selectivity and providing insights into phase transitions of catalyst materials at different temperatures (Quan et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of fluorinated compounds, can be significantly different from their non-fluorinated counterparts due to the high electronegativity and small size of the fluorine atom. This affects various reaction pathways and product selectivities. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a chemical intermediate, involves multiple steps including Hofmann degradation and oxidative chlorination (Hang-dong, 2010).

科学研究应用

化学试剂及应用概述

2-(2-氯乙氧基)-1,1,1-三氟乙烷由于其化学性质在各个科学研究领域中扮演着重要角色。一个显著的应用领域是有机合成领域,相关化合物如CF3SO2Cl(三氟甲烷磺酰氯)被用于形成C–CF3、C–SCF3、C–SOCF3和C–Cl键。这种试剂在还原条件下表现出多功能性,与其在氧化条件下操作的钠对应物有所区别。能够进行亲电氯化,特别是在对映选择性氯化方面,突显了这类化合物在合成复杂分子中的独特反应性和应用(Chachignon, Guyon, & Cahard, 2017)。

环境影响和污染研究

环境中存在类似1,4-二噁烷的化合物,通常与氯化溶剂有关,引发了对水污染的担忧。这类化合物可以在地下水中迁移,导致饮用水供应的广泛污染。常见吸附和膜过滤技术在治理工作中的无效性凸显了对替代方法的需求。这种情况强调了对氯乙氧基化合物及其衍生物的环境命运和去除技术的重要性(Godri Pollitt et al., 2019)。

溶剂应用的进展

对生物基溶剂如2-甲氧基氧兰(2-MeOx)用于提取天然产物的研究表明,科学界正在转向环境友好的替代传统石油基溶剂的选择。这反映了科学研究中更广泛的趋势,即寻找并利用对环境影响较小且安全性能改善的化合物,用于工业和研究应用。对2-MeOx的全面评估,包括其溶剂力、提取效率、毒理学特性和环境影响,与传统溶剂如己烷进行比较,展示了氯乙氧基化合物在绿色化学中的潜力(Rapinel et al., 2020)。

作用机制

安全和危害

未来方向

属性

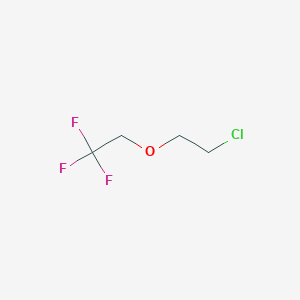

IUPAC Name |

2-(2-chloroethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSSKGNQJKXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594105 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

CAS RN |

1537-70-8 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)